ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Synthesis Analysis
The compound involves a thienopyridine framework, which is synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process involves the formation of Schiff base compounds through coupling with aromatic aldehyde, further characterized by various spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular structure of related compounds is often stabilized by intramolecular hydrogen bonds, as observed in crystallographic analyses. For instance, compounds within the thienopyridine family have been shown to crystallize in specific space groups, with intramolecular hydrogen bonding playing a critical role in their stabilization (Çolak et al., 2021).
Chemical Reactions and Properties
The reactivity of similar ethyl carbamoyl compounds often involves interactions with active methylene reagents, leading to the formation of various derivatives. This reactivity pattern underlines the chemical versatility of the thienopyridine core (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Physical Properties Analysis
Physical properties such as crystal structure and thermal stability are key aspects of such compounds. X-ray diffraction analysis provides insights into the crystal packing, molecular orientation, and the presence of intramolecular and intermolecular hydrogen bonds which influence the compound's stability and reactivity (Chen, Hong, Liu, & Ming-guo, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, formation of hydrogen bonds, and stabilization energy, are crucial for understanding the compound's behavior in various chemical environments. Theoretical studies using DFT and AIM analyses help in understanding these properties at the molecular level, including charge transfer, intra- and intermolecular interactions, and the nature of these interactions (Singh, Kumar, Tiwari, & Rawat, 2013).
Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-carbamoyl-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and similar compounds are often synthesized for research in organic chemistry. For instance, the synthesis and characterization of closely related compounds, including studies on their thermal properties, X-ray analysis, and density functional theory (DFT) analyses, have been conducted. These studies provide insights into the molecular and crystal structure, including intramolecular hydrogen bonding patterns (Çolak, Karayel, Buldurun, & Turan, 2021).
Catalysis and Annulation Reactions
- This compound derivatives are used in phosphine-catalyzed annulation reactions. Such reactions demonstrate the compound's role as a key intermediate in the synthesis of complex organic molecules. An example includes the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Development of Novel Derivatives
- Research has focused on the development of novel derivatives of these compounds for potential pharmaceutical applications. The synthesis of substituted and fused derivatives of this compound has been explored, often aiming to investigate their therapeutic potential (Ahmed, 2003).
Potential Antimicrobial and Anticancer Properties
- Some studies have investigated the antimicrobial and anticancer properties of these compounds. For example, specific derivatives showed weak activity against certain bacteria, indicating a potential for further exploration in medicinal chemistry (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019). Another study highlighted the cytotoxicity of thieno[2,3-b]pyridine derivatives against sensitive and multidrug-resistant leukemia cells, suggesting their potential as anti-cancer agents (Al-Trawneh et al., 2021).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. The presence of functional groups such as the carbamoyl and fluorobenzamido moieties suggest potential interactions with enzymes or receptors via hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Based on its structure, it could potentially be involved in pathways where similar thiophene and pyridine derivatives play a role .
Pharmacokinetics
The presence of the ethyl ester group could potentially enhance its bioavailability by increasing its lipophilicity, thereby facilitating its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its biological target and mode of action .
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-2-26-18(25)22-8-7-12-13(9-22)27-17(14(12)15(20)23)21-16(24)10-3-5-11(19)6-4-10/h3-6H,2,7-9H2,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJDAMRFRDURNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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